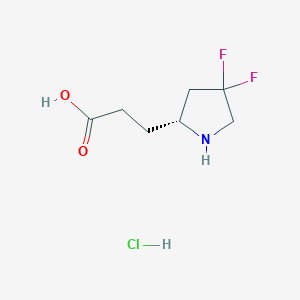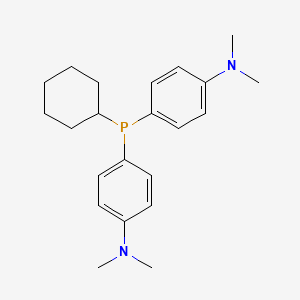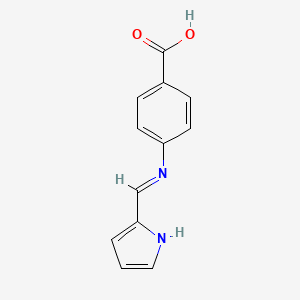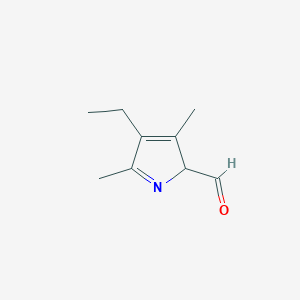
Benzenesulfonamide, 4-amino-N-(4,5-dimethyl-3-isoxazolyl)-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide is a synthetic compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties . This compound features a sulfonamide group, which is a key structural motif in many pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the sulfonamide group: This step involves the reaction of the isoxazole derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the amino group: This can be done through nitration followed by reduction or direct amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially altering the sulfonamide group.
Substitution: Substituted sulfonamide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, inflammatory pathways.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of bacterial cell wall synthesis or modulation of inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide.
Sulfadiazine: 4-Amino-N-(2-pyrimidinyl)benzenesulfonamide.
Sulfisoxazole: 4-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide.
Uniqueness
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide is unique due to its specific substitution pattern on the isoxazole ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Propiedades
Número CAS |
105553-27-3 |
|---|---|
Fórmula molecular |
C11H13N3O4S |
Peso molecular |
283.31 g/mol |
Nombre IUPAC |
4-amino-N-(4,5-dimethyl-1,2-oxazol-3-yl)-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C11H13N3O4S/c1-6-7(2)18-13-11(6)14-19(16,17)8-3-4-9(12)10(15)5-8/h3-5,15H,12H2,1-2H3,(H,13,14) |
Clave InChI |
BVDVVFDIVUAIOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1NS(=O)(=O)C2=CC(=C(C=C2)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)](/img/structure/B15209799.png)
![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)

![1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15209823.png)


![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)

![5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline](/img/structure/B15209860.png)

![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)
